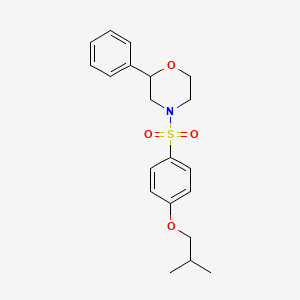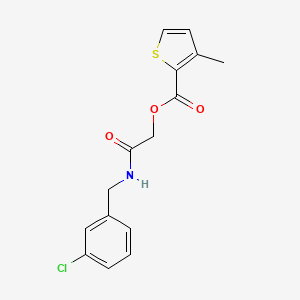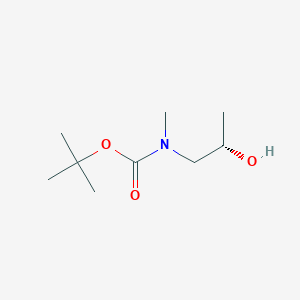
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications :
- A study by Chalina, Chakarova, and Staneva (1998) focused on the synthesis of phenyl N-substituted carbamates, demonstrating their potential in developing drugs with antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Intermediate in Biologically Active Compounds :
- Zhao, Guo, Lan, and Xu (2017) discussed the synthesis of a tert-Butyl carbamate compound as an important intermediate in the production of biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Chemical Synthesis Techniques :
- Ortiz, Guijarro, and Yus (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, contributing to the development of methods for functionalizing carbamates (Ortiz, Guijarro, & Yus, 1999).
Preparation of Antioxidants :
- Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing hindered phenol, indicating the role of tert-butyl carbamates in the creation of stabilizing agents for polymers (Pan, Liu, & Lau, 1998).
Mechanism of Action
Target of Action
The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient
Mode of Action
Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .
Biochemical Pathways
For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .
Pharmacokinetics
The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .
Result of Action
Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .
Biochemical Analysis
Biochemical Properties
Carbamate compounds are known to interact with various enzymes and proteins . For instance, carbamate-locked nucleic acid oligonucleotides have shown potential in antisense applications .
Cellular Effects
Related compounds such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to influence cellular functions, including the reduction of cholesterol levels in cells .
Molecular Mechanism
Carbamate compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to maintain drugs in a super-saturated condition, inhibiting precipitation and increasing dissolution rates .
Metabolic Pathways
Carbamate compounds are known to be involved in various metabolic pathways .
Transport and Distribution
Related compounds like HP-β-CD have been shown to enter cells and localize within endosomes .
Subcellular Localization
Related compounds like HP-β-CD have been shown to localize within endosomes after internalization .
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQKPIPQWREQCV-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
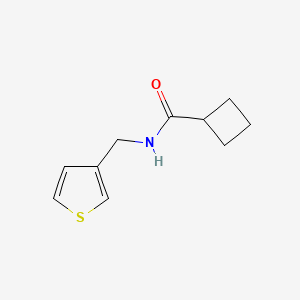
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2360862.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)
![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/no-structure.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2360866.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)
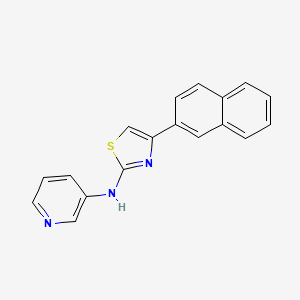
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)
